4-(Morpholinomethyl)piperidin-4-ol
Description
Significance within Contemporary Medicinal Chemistry
The combination of these two rings in 4-(Morpholinomethyl)piperidin-4-ol suggests several potential advantages. The tertiary amine of the morpholine (B109124) and the secondary amine of the piperidine (B6355638) can act as key interaction points with biological targets. Furthermore, the hydroxyl group on the piperidine ring provides a site for hydrogen bonding, which can be crucial for receptor affinity and selectivity. The methylene (B1212753) linker offers a degree of flexibility, allowing the two heterocyclic systems to adopt optimal orientations for target engagement. The inherent properties of these scaffolds suggest that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents with desirable pharmacological profiles. bohrium.com
Historical Perspectives of Piperidine and Morpholine Scaffolds in Drug Discovery
The importance of the piperidine and morpholine scaffolds in medicinal chemistry is well-established, with a rich history of application in drug development. The piperidine ring system is a key feature in many natural alkaloids and synthetic organic compounds with a wide array of therapeutic applications. researchgate.net Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. nih.govnih.gov The development of piperidine-containing drugs has been a cornerstone of pharmaceutical research for decades, highlighting the enduring value of this heterocyclic system. pharmjournal.ru
Similarly, the morpholine moiety has a long-standing presence in medicinal chemistry. It is a versatile and readily accessible synthetic building block that has been incorporated into numerous approved and experimental drugs. researchgate.net Historically, the introduction of a morpholine ring has been a successful strategy to enhance the physicochemical and metabolic properties of drug candidates, often leading to improved oral bioavailability and reduced toxicity. researchgate.netbohrium.com The combination of these two historically significant pharmacophores in a single molecule like this compound represents a logical progression in the ongoing search for novel and effective therapeutic agents. pharmjournal.rubohrium.com
Current Research Landscape and Unexplored Avenues for this compound
Despite its intriguing structure and the established pharmacological importance of its constituent parts, specific research focused on this compound appears to be limited. The compound is commercially available, indicating its potential utility as a synthetic intermediate. sigmaaldrich.com However, a detailed exploration of its biological activity and potential therapeutic applications remains a largely unexplored area.
The current research landscape is dominated by studies on various derivatives of piperidine and morpholine, which offer insights into the potential of their hybrid structures. nih.govnih.gov For instance, research on 4-substituted piperidines has led to the discovery of potent ligands for various receptors, including opioid receptors. nih.gov Similarly, the conjugation of morpholine with other heterocyclic systems has yielded compounds with significant antimicrobial and antitumor activities. nih.govnih.gov
The unexplored avenues for this compound are therefore vast. A systematic investigation into its biological activity is warranted, including screening against a wide range of biological targets. Structure-activity relationship (SAR) studies, involving modification of the piperidine and morpholine rings, could lead to the identification of potent and selective therapeutic agents. nih.gov For example, derivatization of the secondary amine of the piperidine ring could be a fruitful area of investigation. Given the known roles of its parent scaffolds, potential areas of therapeutic interest for derivatives of this compound could include oncology, neurodegenerative diseases, and infectious diseases. The combination of two or more pharmacological moieties, such as morpholine and piperidine, in one molecule is a promising strategy for the discovery of new drug candidates. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12/h11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYVVPHRJPUIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008225 | |
| Record name | 4-[(Morpholin-4-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885654-56-8 | |
| Record name | 4-[(Morpholin-4-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Morpholinomethyl Piperidin 4 Ol
Diverse Synthetic Routes to the 4-(Morpholinomethyl)piperidin-4-ol Core Structure
The synthesis of the this compound core can be approached through several convergent strategies, primarily involving the formation of the key C-C bond between the piperidine (B6355638) and morpholine (B109124) fragments. A common and direct method involves the reaction of a suitable N-protected piperidin-4-one with a morpholine-containing nucleophile.
One plausible and widely utilized approach is a variation of the Mannich reaction. This involves the condensation of an N-protected piperidin-4-one, formaldehyde (B43269), and morpholine. The reaction proceeds through the formation of a morpholinomethyl cation, which is subsequently attacked by the enolate of the piperidinone.
Alternatively, a Grignard reaction can be employed. The synthesis of 4-(morpholinomethyl)magnesium halide from a corresponding halo-morpholine derivative would create a potent nucleophile. The subsequent addition of this Grignard reagent to an N-protected piperidin-4-one would yield the target tertiary alcohol after an aqueous workup.
Another synthetic avenue involves the reductive amination of a precursor aldehyde. For instance, the reaction of an N-protected 4-oxopiperidine-3-carboxaldehyde with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would furnish the desired product.
A patent describes a method for preparing 4-morpholino piperidine from 1-benzyl-4-piperidone and morpholine, which, while not yielding the exact target compound, illustrates a relevant synthetic transformation. google.com
The efficiency of the synthetic routes to this compound is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of solvent, temperature, catalyst, and the nature of the protecting group on the piperidine nitrogen.
For instance, in the Strecker-type condensation of piperidones, the choice of solvent and acid catalyst is critical for achieving high yields. researchgate.net A mixture of dichloromethane (B109758) and acetic acid has been found to be optimal in some cases. researchgate.net The reaction temperature and duration are also crucial, with some reactions requiring heating to achieve quantitative conversion. researchgate.net
The selection of the N-protecting group on the piperidine ring is another vital parameter. Groups like benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) are commonly used. The choice of protecting group can influence the reactivity of the piperidone and the ease of its subsequent removal.
| Parameter | Influence on Synthesis | Optimized Conditions Example |
| Solvent | Can affect reactant solubility, reaction rate, and product stability. | A mixture of CH2Cl2/AcOH (~1:1) has been shown to give optimal results in Strecker-type reactions. researchgate.net |
| Temperature | Influences reaction kinetics and can control selectivity between kinetic and thermodynamic products. | Heating at 45–50 ºC for 12–36 hours was necessary for near-quantitative yields in certain piperidone reactions. researchgate.net |
| Catalyst | Can accelerate the reaction and influence stereoselectivity. | Acid catalysts are often required for condensations involving piperidones. researchgate.net |
| Protecting Group | Affects the reactivity of the piperidine nitrogen and can be chosen for its stability under reaction conditions and ease of removal. | N-Boc and N-Bs groups have been used to direct site selectivity in C-H functionalization of piperidines. nih.gov |
The development of stereoselective methods for the synthesis of piperidin-4-ol derivatives is of significant interest, as the stereochemistry at the C4 position can profoundly impact biological activity. nih.gov While this compound itself is achiral if the piperidine ring is unsubstituted, the introduction of substituents on the piperidine ring can create chiral centers.
One approach to achieve stereocontrol is through the use of chiral catalysts or auxiliaries. For example, gold-catalyzed cyclization reactions have been developed for the synthesis of piperidin-4-ols with excellent diastereoselectivities. nih.gov These reactions can be rendered enantioselective through the use of chiral starting materials. nih.gov
Another strategy involves the stereoselective reduction of a precursor piperidin-4-one. The use of bulky reducing agents can favor the approach of the hydride from the less hindered face of the ketone, leading to a high degree of stereoselectivity in the formation of the alcohol.
Derivatization Strategies for this compound Analogs
The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. These modifications can be targeted at the piperidine ring, the morpholine moiety, or through the introduction of linkers for conjugation.
The piperidine ring is a prime target for functionalization to modulate the properties of the molecule. researchgate.net The nitrogen atom of the piperidine can be readily derivatized through N-alkylation, N-acylation, or N-arylation reactions after the removal of the protecting group.
Furthermore, C-H functionalization strategies have emerged as powerful tools for the direct introduction of substituents at various positions on the piperidine ring. nih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the N-protecting group. nih.gov For instance, rhodium-catalyzed C-H insertions can be directed to the C2 or C4 positions of the piperidine ring depending on the reaction conditions. nih.gov
| Functionalization Site | Reaction Type | Potential Reagents |
| Piperidine Nitrogen | N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones |
| Piperidine Nitrogen | N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents |
| Piperidine Carbon | C-H Functionalization | Carbenoids with Rhodium catalysts |
While the morpholine ring is generally more stable and less reactive than the piperidine ring, it can also be a site for modification. Although less common, strategies for the functionalization of morpholines do exist. These can include ring-opening reactions under harsh conditions or, more subtly, modifications if the morpholine is introduced from a pre-functionalized starting material. For example, using a substituted morpholine in the initial synthesis will directly lead to a modified analog.
The tertiary alcohol of the piperidin-4-ol and the secondary amine of the piperidine (after deprotection) are ideal handles for the attachment of linkers, enabling the formation of conjugates with other molecules such as peptides, drugs, or imaging agents. nih.gov
The choice of linker chemistry is crucial and depends on the desired properties of the final conjugate. Linkers can be designed to be cleavable under specific physiological conditions (e.g., in the acidic environment of a tumor or by specific enzymes) or non-cleavable to ensure the stability of the conjugate. nih.gov
Common linker functional groups include:
Enzyme-cleavable linkers: Esters, amides, and carbamates. nih.gov
Acid-cleavable linkers: Hydrazones and carbonates. nih.gov
Reducible linkers: Disulfide bonds. nih.gov
Non-cleavable linkers: Thioethers, oximes, and triazoles. nih.gov
For example, a glutaryl linker can be used to connect a primary alcohol to a lysine (B10760008) side chain of a peptide via ester and amide bonds. nih.gov Click chemistry, utilizing azide-alkyne cycloadditions, is another powerful method for forming stable triazole-based linkages. nih.gov
Isotopic Labeling of this compound and its Derivatives
Isotopic labeling involves the synthesis of molecules with atoms of a different atomic mass at specific positions. This is primarily achieved through two main approaches: deuteration for metabolic stability studies and radiolabeling for biodistribution analysis.
Synthesis of Deuterated Analogs for Metabolic Stability Investigations
The introduction of deuterium (B1214612) (²H), a stable isotope of hydrogen, at sites susceptible to metabolic breakdown can significantly alter the rate of metabolism. This phenomenon, known as the kinetic isotope effect, occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450 (CYP) enzymes, to break. nih.govnih.gov By slowing down metabolism at a specific site, deuteration can improve a drug's pharmacokinetic profile.
For a molecule like this compound, potential sites for metabolic oxidation include the piperidine and morpholine rings. The synthesis of deuterated analogs would therefore target these positions. A plausible synthetic strategy could involve the use of deuterated building blocks or reagents. For example, a deuterated version of a piperidine precursor could be synthesized and then elaborated to form the final compound. nih.gov
One common method for preparing deuterated piperidines is through the reduction of a corresponding pyridine (B92270) precursor using a deuterium source. researchgate.netnih.gov For instance, a suitably substituted pyridine could be reduced with deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C) or through the use of a deuterated reducing agent such as sodium borodeuteride (NaBD₄).
Hypothetical Synthesis of a Deuterated Analog:
A potential route to a deuterated analog of this compound could involve the reaction of a deuterated piperidin-4-ol with morpholine and formaldehyde in a Mannich-type reaction. The deuterated piperidin-4-ol could be prepared from a commercially available deuterated pyridine derivative.
Table 1: Illustrative Synthesis of a Deuterated Piperidine Precursor
| Step | Reactant(s) | Reagent(s) & Conditions | Product | Purpose |
| 1 | Pyridine-d₅ | 1. Mg, THF2. Ethylene oxide3. H₂O | 2-(Pyridin-2-yl)ethanol-d₅ | Introduction of a side chain |
| 2 | 2-(Pyridin-2-yl)ethanol-d₅ | H₂, PtO₂, D₂O, DCl | Piperidin-2-ylethanol-d₉ | Reduction of the pyridine ring to a deuterated piperidine |
This table is for illustrative purposes and outlines a general strategy. Specific reaction conditions would require optimization.
The resulting deuterated piperidine building block can then be used in subsequent steps to synthesize the final deuterated this compound. Studies with such deuterated analogs can provide a clearer understanding of the compound's metabolic pathways and help in designing molecules with enhanced stability. nih.gov
Incorporation of Radioactive Isotopes (e.g., ³H, ¹⁴C) for Biodistribution Studies
To study the absorption, distribution, metabolism, and excretion (ADME) of a compound, radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) are often incorporated into the molecule's structure. These isotopes allow for highly sensitive detection and quantification of the compound and its metabolites in various tissues and fluids.
The synthesis of radiolabeled this compound would necessitate the use of radiolabeled precursors. The position of the radiolabel is crucial and is chosen based on the metabolic stability of that position to ensure the label is not prematurely lost.
Synthesis with Carbon-14:
A common strategy for ¹⁴C-labeling involves introducing a ¹⁴C-containing functional group at a late stage of the synthesis to maximize the incorporation of the expensive radiolabel. For this compound, the morpholinomethyl side chain could be a target for labeling. For example, [¹⁴C]formaldehyde could be used in the Mannich reaction with piperidin-4-ol and morpholine to introduce the radiolabel.
Table 2: Representative ¹⁴C-Labeling Reaction
| Reactants | Reagent(s) & Conditions | Product | Isotope |
| Piperidin-4-ol, Morpholine | [¹⁴C]Formaldehyde, Acid catalyst | [¹⁴C]this compound | ¹⁴C |
Synthesis with Tritium:
Tritium (³H) labeling can often be achieved through catalytic exchange reactions on the final compound or a late-stage intermediate. For instance, the compound could be treated with tritium gas (³H₂) in the presence of a catalyst, leading to the exchange of hydrogen atoms with tritium at various positions. Alternatively, a precursor with a double bond or a halogenated position could be reduced or dehalogenated with tritium gas.
Once synthesized, the radiolabeled compound can be administered in preclinical studies, and its distribution and clearance can be monitored using techniques like whole-body autoradiography or by measuring radioactivity in collected samples. This provides a comprehensive picture of the compound's behavior in a biological system.
Molecular Interactions and Mechanistic Insights of 4 Morpholinomethyl Piperidin 4 Ol
Receptor Binding and Target Affinities for 4-(Morpholinomethyl)piperidin-4-ol
There is currently no published research detailing the binding profile of this compound at any receptor.
Investigation of G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR4 Receptor)
No studies have been identified that investigate the modulatory effects of this compound on G-protein coupled receptors, including the GPR4 receptor.
Enzyme Inhibition or Activation Profiles
Data on the ability of this compound to inhibit or activate any enzyme is not available in the current body of scientific literature.
Analysis of Intracellular Signaling Pathway Perturbations by this compound
There are no studies available that have examined the effects of this compound on any intracellular signaling pathways.
Computational Chemistry and Molecular Modeling of this compound Interactions
While computational methods are valuable for predicting molecular interactions, no such studies specifically focusing on this compound have been published.
Ligand-Receptor Docking Simulations
No ligand-receptor docking simulations for this compound have been reported in the scientific literature.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering profound insights into their conformational preferences and dynamics. mdpi.comnih.gov For this compound, MD simulations can elucidate the accessible conformational states, the energetics of these states, and the transitions between them, which are crucial for understanding its interaction with biological targets. While specific MD simulation studies on this compound are not extensively available in the public domain, the conformational behavior of the core piperidine (B6355638) ring is well-documented and can be extrapolated to this compound. nih.govresearchgate.net
The conformational landscape of the piperidine ring in this compound is dominated by the chair conformation, which is the most stable arrangement for six-membered saturated rings. researchgate.net However, the orientation of the substituents at the C-4 position, namely the hydroxyl group and the morpholinomethyl group, can be either axial or equatorial. The relative stability of these two orientations dictates the predominant conformation of the molecule and is influenced by a variety of steric and electronic factors.
In the case of 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes. nih.gov The preference for a substituent to occupy an equatorial position is primarily driven by the avoidance of 1,3-diaxial interactions, which are sterically unfavorable. For the hydroxyl group at C-4, an equatorial orientation is generally favored. Similarly, the larger morpholinomethyl group would also be expected to favor the equatorial position to minimize steric clashes with the axial hydrogens on the piperidine ring.
The protonation state of the piperidine nitrogen can significantly influence the conformational equilibrium. nih.gov Upon protonation, electrostatic interactions between the positively charged nitrogen and polar substituents on the ring can lead to a stabilization of the axial conformer. nih.gov For some 4-substituted piperidines with polar groups, this stabilization can be substantial, in some cases even reversing the conformational preference from equatorial to axial. nih.gov Given the presence of the polar hydroxyl group and the morpholino moiety, it is plausible that the conformational landscape of this compound would be sensitive to pH.
MD simulations can provide quantitative insights into these conformational preferences by calculating the potential energy of the different conformers. The relative populations of the axial and equatorial conformers can be determined from the simulation trajectories, allowing for the calculation of the free energy difference (ΔG) between them.
Table 1: Hypothetical Conformational Energy Profile of this compound
| Conformer | Substituent Orientation | Relative Potential Energy (kcal/mol) | Key Interactions |
| Equatorial | Morpholinomethyl (Eq), Hydroxyl (Eq) | 0.0 (Reference) | Minimal steric hindrance |
| Axial | Morpholinomethyl (Ax), Hydroxyl (Ax) | > 2.0 | 1,3-Diaxial interactions |
| Twist-Boat | - | Higher | Ring strain |
Note: The energy values presented are hypothetical and serve to illustrate the expected relative stabilities. Actual values would require specific MD simulations of this compound.
Furthermore, MD simulations can reveal the dynamic nature of the piperidine ring, including the rate of chair-chair interconversion. The energy barrier for this process provides information on the conformational flexibility of the molecule. The presence of bulky substituents can hinder this interconversion, leading to a more rigid structure.
Pharmacological and Biological Evaluation of 4 Morpholinomethyl Piperidin 4 Ol
In Vitro Pharmacological Profiling
In the absence of specific data for 4-(Morpholinomethyl)piperidin-4-ol, this section outlines the standard in vitro assays that would be employed to characterize its pharmacological and biological effects.
Functional Assays for Receptor Agonism and Antagonism
To determine if this compound interacts with specific receptors, a battery of functional assays would be necessary. These assays measure the compound's ability to either activate (agonism) or block (antagonism) the function of a receptor.
A common approach is the use of cell lines that have been engineered to express a specific receptor of interest. nih.gov The activity of the receptor upon exposure to the test compound can be measured through various signaling readouts, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene activation. nih.gov For instance, in studies of other piperidine (B6355638) derivatives, researchers have utilized competitive radioligand binding assays to determine the affinity of a compound for a receptor, followed by functional assays like [³⁵S]GTPγS binding to assess whether the compound acts as an agonist or antagonist. nih.gov
Table 1: Representative In Vitro Functional Assay Data for a Hypothetical Piperidine Derivative
| Assay Type | Target Receptor | Parameter Measured | Result |
| Radioligand Binding | Opioid Receptor Mu | Ki (nM) | 150 |
| cAMP Accumulation | Dopamine D2 Receptor | IC50 (nM) | >10,000 |
| Calcium Flux | Serotonin 5-HT2A Receptor | EC50 (nM) | 850 (partial agonist) |
| [³⁵S]GTPγS Binding | Cannabinoid CB1 Receptor | % Stimulation | <10% (antagonist) |
| This table is for illustrative purposes only and does not represent actual data for this compound. |
Cellular Assays for Specific Biological Activities (e.g., Angiogenesis, Inflammation, Pain Pathways)
Beyond receptor-specific interactions, the broader biological effects of a compound are often investigated through various cellular assays.
Angiogenesis: To assess pro- or anti-angiogenic properties, researchers might employ assays such as the tube formation assay using human umbilical vein endothelial cells (HUVECs). In this assay, the ability of the compound to promote or inhibit the formation of capillary-like structures is quantified.
Inflammation: The anti-inflammatory potential can be evaluated by measuring the production of inflammatory mediators in cell lines like RAW 264.7 macrophages. biosynth.com These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the effect of the compound on the release of cytokines (e.g., TNF-α, IL-6) and other inflammatory markers (e.g., nitric oxide) is then measured. biosynth.comnih.gov
Pain Pathways: Cellular models for pain research often involve neuronal cell lines or primary neurons. The effect of a compound on the activity of ion channels or receptors known to be involved in nociception, such as transient receptor potential (TRP) channels, can be assessed using techniques like patch-clamp electrophysiology.
Assessment of Cellular Viability and Cytotoxicity in Relevant Cell Lines
A critical initial step in the evaluation of any compound is to determine its effect on cell viability and to identify potential cytotoxic effects. This is commonly done using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. nih.gov
These assays would be performed on a panel of cell lines, including both cancerous and non-cancerous cells, to determine the compound's general toxicity and any potential for selective cytotoxicity towards cancer cells. nih.gov For example, studies on other piperidone derivatives have shown selective toxicity towards malignant cells over non-malignant cells. nih.gov
Table 2: Illustrative Cytotoxicity Data (IC50 values in µM) for a Hypothetical Compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 25.4 |
| MCF-7 | Breast Adenocarcinoma | 42.1 |
| HCT116 | Colon Carcinoma | 18.9 |
| HEK293 | Human Embryonic Kidney | >100 |
| This table is for illustrative purposes only and does not represent actual data for this compound. |
In Vivo Biological Studies (Preclinical Focus)
Following in vitro characterization, promising compounds are typically advanced to in vivo studies using animal models to assess their efficacy and behavior in a whole organism.
Utilization of Animal Models for Disease Conditions (e.g., Inflammatory Disorders, Pain Syndromes, Angiogenesis-related Pathologies)
Based on the in vitro profile, appropriate animal models would be selected.
Inflammatory Disorders: The carrageenan-induced paw edema model in rats or mice is a standard method for evaluating the acute anti-inflammatory activity of a compound. nih.govnih.govjapsonline.com The reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory effect. nih.govjapsonline.com
Pain Syndromes: To investigate analgesic properties, researchers often use models like the hot plate test or the tail-flick test to assess central analgesic effects, while the writhing test induced by acetic acid is used to evaluate peripheral analgesic activity. nih.govjapsonline.com The formalin test can distinguish between nociceptive and inflammatory pain. nih.gov
Angiogenesis-related Pathologies: In vivo models of angiogenesis include the chick chorioallantoic membrane (CAM) assay and the matrigel (B1166635) plug assay in mice. These models allow for the direct observation and quantification of new blood vessel formation in response to the test compound.
Biodistribution and Target Engagement Investigations
Understanding where a compound distributes in the body and whether it reaches its intended target is crucial. Biodistribution studies often involve administering a radiolabeled version of the compound to animals and then measuring the amount of radioactivity in various tissues at different time points. This provides information on which organs and tissues the compound accumulates in.
Target engagement studies aim to confirm that the compound interacts with its intended molecular target in a living organism. This can be achieved through techniques like positron emission tomography (PET) imaging with a radiolabeled ligand that binds to the target of interest. Administration of the unlabeled compound would be expected to displace the radiolabeled ligand, providing evidence of target engagement.
Elucidation of Metabolic Fate and Biotransformation Pathways of this compound Remains Undocumented in Publicly Available Research
A thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of the metabolic fate and biotransformation of the chemical compound this compound. Despite its availability from commercial chemical suppliers and a registered CAS number of 885654-56-8, no preclinical or clinical studies detailing its absorption, distribution, metabolism, and excretion (ADME) have been published in the public domain.
In the absence of direct research on this compound, the metabolic pathways of structurally related compounds containing piperidine and morpholine (B109124) moieties can offer hypothetical insights. Generally, compounds with a piperidine ring can undergo several metabolic transformations. These may include N-dealkylation, where the substituent on the nitrogen atom is removed, and hydroxylation at various positions on the piperidine ring. For instance, studies on various 4-aminopiperidine (B84694) drugs have shown that N-dealkylation is a predominant metabolic route, often catalyzed by the cytochrome P450 enzyme CYP3A4. Additionally, oxidation of the piperidine ring to form lactam derivatives is another potential metabolic pathway.
Similarly, the morpholine ring, while generally more metabolically stable than piperidine, can also be a site of biotransformation. Potential metabolic pathways for the morpholine moiety could include N-oxidation and ring opening.
Without dedicated in vitro studies using liver microsomes or hepatocytes, or in vivo studies in animal models, any discussion on the specific enzymes involved, the resulting metabolites, and the routes of excretion for this compound would be purely speculative. The scientific community awaits future research to elucidate the pharmacological and toxicological profile of this compound, for which an understanding of its metabolic pathways is fundamental.
Structure Activity Relationship Sar Studies of 4 Morpholinomethyl Piperidin 4 Ol Derivatives
Identification of Key Pharmacophoric Elements within the 4-(Morpholinomethyl)piperidin-4-ol Scaffold
The fundamental structure of this compound comprises several key pharmacophoric elements that are critical for its interaction with biological targets. These include:
The Piperidine (B6355638) Ring: This central heterocyclic amine is a common motif in many biologically active compounds and often serves as a scaffold for orienting other functional groups. The nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with target proteins.
The 4-Hydroxyl Group: The hydroxyl group at the C4 position of the piperidine ring can act as both a hydrogen bond donor and acceptor, facilitating key interactions within a receptor's binding pocket.
The Morpholine (B109124) Moiety: The morpholine ring, with its ether oxygen and tertiary amine, contributes to the molecule's polarity and hydrogen bonding capacity. The nitrogen atom of the morpholine can also engage in important binding interactions.
Research on related piperidine structures has highlighted the importance of these features. For instance, studies on 4-substituted piperidines have demonstrated that the piperidine ring and its substituents are crucial for binding to various receptors, including opioid and sigma receptors. nih.govnih.gov
Impact of Substituent Variations on Biological Potency and Selectivity
Modifications to the this compound scaffold have been explored to optimize potency and selectivity for various biological targets.
One area of investigation has been the modification of the piperidine nitrogen. In related series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, which share the core piperidine-4-ol structure, variations of the substituent on the piperidine nitrogen have been shown to significantly impact affinity for sigma-1 receptors. nih.govnih.govresearchgate.net For example, the replacement of a spirofusion with a 4-fluorobenzoyl group and the introduction of various substituted benzyl (B1604629) groups on the piperidine nitrogen led to potent sigma-1 receptor ligands. nih.gov These studies suggest that hydrophobic interactions play a significant role in sigma-1 binding. nih.govnih.govresearchgate.net
Furthermore, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, which are structurally related to the tramadol (B15222) metabolite M1, variations in the linker between the piperidine ring and a phenyl ring, as well as the substitution pattern on the phenyl ring, were found to be pivotal for binding affinity and selectivity towards mu-opioid receptors (MOR). nih.gov
The following table summarizes the impact of certain substituent variations on the biological activity of related piperidine-4-ol derivatives.
| Compound Series | Variation | Impact on Biological Activity | Target |
| 4-Aroylpiperidines | Replacement of a spirofusion with a 4-fluorobenzoyl group and various N-benzyl substituents | Led to potent ligands with increased selectivity for sigma-1 receptors. nih.govnih.gov | Sigma-1 Receptors |
| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol Analogues | Variations in the linker and phenyl ring substituents | Played a pivotal role in binding affinity and selectivity. nih.gov | Mu-Opioid Receptors |
| Piperidinol analogs | Substitution on the phenoxy C ring of a side chain | 4-chloro and 4-trifluoromethyl analogs were the most active. nih.gov | Anti-tuberculosis |
Stereochemical Effects on Biological Activity (Enantiomers, Diastereomers, Racemates)
Stereochemistry is a critical determinant of biological activity, as different stereoisomers can exhibit distinct pharmacological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes. mdpi.com
In studies of piperidine derivatives, stereochemistry has been shown to be a key factor. For instance, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) enantiomer was found to be a more potent and highly selective MOR agonist compared to its (3S, 4R) enantiomer. nih.gov This highlights the importance of the specific spatial arrangement of the substituents on the piperidine ring for optimal receptor interaction.
Similarly, research on other piperidine-containing compounds has demonstrated the significance of stereoisomerism. For example, in a series of piperidin-4-one derivatives, the stereochemical configuration had a notable effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov In another study involving piperidinol analogs with anti-tuberculosis activity, no clear correlation was found between the stereochemistry at a secondary hydroxyl group in a side chain and the activity, with different enantiomers showing higher potency in different pairs. nih.gov
The table below illustrates the influence of stereochemistry on the activity of related piperidine derivatives.
| Compound Series | Stereoisomers | Observed Effect | Target/Activity |
| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | (3R, 4S) vs. (3S, 4R) | The (3R, 4S) enantiomer was a more potent and selective MOR agonist. nih.gov | Mu-Opioid Receptors |
| Piperidin-4-one derivatives | (2S,3R,4S,6R) vs. other stereoisomers | Stereochemical configuration affected antibacterial, antifungal, and anthelmintic activities. nih.gov | Antibacterial, Antifungal, Anthelmintic |
| Piperidinol analogs | R vs. S isomers at a secondary hydroxyl | No consistent preference for one enantiomer over the other for anti-tuberculosis activity. nih.gov | Anti-tuberculosis |
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound derivatives is essential to understand how they orient themselves within a binding site.
The piperidine ring typically adopts a chair conformation. The orientation of the substituents (axial vs. equatorial) can significantly influence the molecule's interaction with a receptor. For the this compound scaffold, the preferred conformation would likely place the bulky morpholinomethyl group in an equatorial position to minimize steric hindrance.
Computational studies, including molecular docking and molecular dynamics simulations, are valuable tools for exploring the conformational preferences of ligands and their binding modes. For example, in the study of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, docking and molecular dynamics simulations were used to propose a binding mode and explain the high binding affinity and selectivity of the most active enantiomer for the mu-opioid receptor. nih.gov These studies often reveal that specific conformations allow for optimal hydrophobic and hydrogen-bonding interactions, which drive biological activity. nih.govnih.gov
Advanced Materials Science and Formulation Considerations for 4 Morpholinomethyl Piperidin 4 Ol
Co-crystallization Strategies for Enhanced Material Properties and Stability
Co-crystallization is a well-established technique in crystal engineering used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. sci-hub.se For 4-(Morpholinomethyl)piperidin-4-ol, with its hydrogen bond donors (hydroxyl group) and acceptors (nitrogen and oxygen atoms), co-crystallization offers a promising avenue for property modulation.
Co-former Selection:
The selection of a suitable co-former is critical for successful co-crystal formation. For this compound, potential co-formers would likely be molecules that can form robust hydrogen bonds with the hydroxyl and morpholino groups. A variety of co-formers could be considered, guided by the principles of supramolecular chemistry.
Potential Co-former Classes for this compound
| Co-former Class | Rationale for Selection | Potential for Interaction |
| Dicarboxylic Acids (e.g., succinic acid, adipic acid) | The carboxylic acid groups can form strong hydrogen bonds with the hydroxyl and morpholino nitrogen of the API. | High |
| Hydroxy-carboxylic Acids (e.g., citric acid, tartaric acid) | Multiple hydrogen bond donor and acceptor sites can lead to complex and stable crystal lattices. | High |
| Amides (e.g., nicotinamide, isonicotinamide) | Amide groups can act as both hydrogen bond donors and acceptors, offering versatile interaction possibilities. | Medium to High |
| Phenols (e.g., hydroquinone, resorcinol) | The phenolic hydroxyl groups can interact with the morpholino and piperidinyl nitrogens. | Medium |
Methods of Co-crystallization:
Several methods can be employed to screen for and produce co-crystals of this compound. These include:
Solvent Evaporation: Dissolving stoichiometric amounts of the API and co-former in a suitable solvent, followed by slow evaporation to promote co-crystal growth.
Grinding: Both neat (dry) and liquid-assisted grinding of the API and co-former can induce solid-state transformations to form co-crystals.
Slurry Crystallization: Equilibrating a suspension of the API and co-former in a solvent where both have limited solubility can lead to the formation of the most stable co-crystal form.
The resulting co-crystals would require comprehensive characterization using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm their formation and evaluate their new physicochemical properties.
Prodrug Design Principles for Optimized Pharmacokinetic Profiles
Prodrug design is a strategic approach to overcome undesirable pharmacokinetic properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. The functional groups of this compound, namely the tertiary amine and the hydroxyl group, are amenable to various prodrug strategies. nih.gov
Targeting the Hydroxyl Group:
The hydroxyl group can be esterified to create prodrugs with altered lipophilicity and solubility.
Ester Prodrugs: Simple aliphatic or aromatic esters can be synthesized to increase lipophilicity and potentially enhance membrane permeability. The rate of hydrolysis back to the active parent drug can be tuned by modifying the steric and electronic properties of the ester promoiety. researchgate.net
Phosphate (B84403) Esters: Introduction of a phosphate ester can significantly increase aqueous solubility, which is beneficial for parenteral formulations. These prodrugs are typically cleaved by alkaline phosphatases in the body to release the active drug.
Targeting the Tertiary Amine:
The tertiary amine of the piperidine (B6355638) ring offers another handle for prodrug modification.
N-Oxides: Formation of an N-oxide can mask the basicity of the tertiary amine, potentially altering its interaction with receptors and transporters and modifying its pharmacokinetic profile. These can be bioreduced in vivo to the parent tertiary amine. nih.gov
Quaternary Ammonium (B1175870) Salts: Acylation of the tertiary amine to form a quaternary ammonium salt can create a more water-soluble derivative. These prodrugs are designed to be susceptible to enzymatic hydrolysis. nih.gov
Amino Acid Prodrugs:
A versatile strategy involves linking amino acids to the hydroxyl group via an ester linkage. This approach can enhance aqueous solubility and potentially target amino acid transporters for improved absorption. tandfonline.comnih.gov The choice of amino acid and the type of linker can influence the prodrug's stability, solubility, and rate of bioconversion. acs.org
Hypothetical Amino Acid Prodrugs of this compound
| Amino Acid | Linkage | Potential Advantage |
| Glycine | Ester | Increased aqueous solubility. |
| Valine | Ester | May target peptide transporters (e.g., PEPT1) for enhanced absorption. tandfonline.com |
| L-Alanine | Ester | Improved substrate for certain hydrolyzing enzymes. |
Polymorphism and Solid-State Characteristics Analysis
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. mdpi.comresearchgate.net A thorough polymorphic screen is essential to identify all accessible crystalline forms of this compound and to select the most suitable form for development.
Polymorph Screening:
A comprehensive polymorph screen would involve crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, cooling rate, and pressure). Techniques such as slurry conversion and solvent-mediated transformations are also employed to explore the relative stability of different forms. While no specific polymorphic forms of this compound have been reported in the public domain, the related compound, 4-hydroxypiperidine, is known to exist in at least two polymorphic forms with different N-H configurations.
Analytical Techniques for Solid-State Characterization:
The solid-state forms of this compound would be characterized using a suite of analytical techniques:
X-ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns.
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of different polymorphs and to study phase transitions between them.
Thermogravimetric Analysis (TGA): TGA can identify the presence of solvates or hydrates by measuring weight loss upon heating.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the molecular structure and intermolecular interactions within the crystal lattice, which can differ between polymorphs.
Scanning Electron Microscopy (SEM): SEM is used to visualize the crystal habit and morphology of the different solid forms.
A thorough understanding of the solid-state landscape of this compound is fundamental to ensuring consistent product quality, manufacturability, and clinical performance.
Analytical and Characterization Methodologies for 4 Morpholinomethyl Piperidin 4 Ol Research
Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives
The unambiguous determination of the chemical structure of 4-(Morpholinomethyl)piperidin-4-ol and its derivatives is primarily achieved through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands as a cornerstone for structural elucidation in organic chemistry. researchgate.netcentralasianstudies.org
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the molecular skeleton. In the ¹H NMR spectrum of a compound like this compound, the chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals would allow for the assignment of protons on the piperidine (B6355638) and morpholine (B109124) rings, as well as the methylene (B1212753) bridge. chemicalbook.com For instance, the protons on the carbons adjacent to the nitrogen and oxygen atoms would typically appear at a lower field (higher ppm) due to deshielding effects.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework. researchgate.net Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., attachment to heteroatoms).
For more complex derivatives or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are indispensable. ipb.pt These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.
¹⁵N NMR: Although less sensitive, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms within the piperidine and morpholine rings, which can be important for understanding their chemical reactivity and potential for salt formation. optica.org The use of inverse-detected experiments like HMBC can also be used to establish long-range ¹H-¹⁵N correlations. researchgate.net
The following table provides hypothetical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound, based on typical values for similar heterocyclic systems. rsc.orgnih.gov
| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| Piperidine CH₂ (adjacent to N) | 2.5 - 3.0 | 45 - 55 |
| Piperidine CH₂ (beta to N) | 1.5 - 2.0 | 25 - 35 |
| Piperidin-4-ol C-OH | - | 65 - 75 |
| Morpholine CH₂ (adjacent to N) | 2.4 - 2.8 | 50 - 60 |
| Morpholine CH₂ (adjacent to O) | 3.5 - 3.9 | 65 - 75 |
| Methylene bridge (-CH₂-) | 2.2 - 2.6 | 55 - 65 |
| OH proton | Variable (1.0 - 5.0) | - |
| NH proton | Variable (1.0 - 4.0) | - |
Other spectroscopic techniques like Infrared (IR) spectroscopy would be used to confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group and N-H stretch of the piperidine. azooptics.com UV-Visible spectroscopy may be less informative for this saturated compound unless chromophoric derivatives are synthesized. centralasianstudies.org
Chromatographic Methods for Purity Assessment and Quantification in Complex Biological Matrices
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various, particularly biological, matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the purity assessment of non-volatile compounds like this compound. nih.govgoogle.com A typical reversed-phase HPLC (RP-HPLC) method would utilize a C18 column. nih.gov Since the compound lacks a strong UV chromophore, detection can be challenging. Several strategies can be employed:
Pre-column derivatization: Reacting the compound with a UV-active or fluorescent labeling agent, such as dansyl chloride or p-toluenesulfonyl chloride, can significantly enhance detection sensitivity. nih.govresearchgate.net
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detectors are not dependent on the chromophoric properties of the analyte and can be used for quantification. researchgate.net
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, making it ideal for quantification in complex matrices. nih.gov
For quantification in biological samples such as plasma, urine, or tissue homogenates, a robust sample preparation method is crucial to remove interfering substances. farmaciajournal.com This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). researchgate.net The development of a validated LC-MS/MS method is the gold standard for bioanalysis, offering high sensitivity and specificity. researchgate.netnih.gov
The following table outlines a hypothetical HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | Optimized gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | CAD, ELSD, or MS |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), can also be used, particularly for assessing volatile impurities. For a non-volatile compound like this compound, derivatization to increase its volatility would be necessary. nih.gov For instance, derivatization with agents like N-nitrosomorpholine has been used for the GC-MS analysis of morpholine. researchgate.net
Mass Spectrometry Applications in Metabolite Identification and Profiling
Understanding the metabolic fate of a drug candidate is a critical aspect of its development. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and profiling of metabolites. nih.govnih.gov High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides accurate mass measurements, which facilitate the determination of the elemental composition of metabolites. youtube.comyoutube.com
In a typical metabolite identification study, this compound would be incubated with in vitro systems like liver microsomes or hepatocytes, or analyzed in in vivo samples (e.g., plasma, urine, feces) from dosed animals. The resulting samples are then analyzed by LC-MS/MS. nih.gov
The fragmentation patterns (tandem mass spectra or MS/MS) of the parent compound are first studied to understand its characteristic cleavage pathways. nih.gov This information is then used to identify potential metabolites in the complex biological samples by looking for expected mass shifts corresponding to common metabolic reactions, such as:
Oxidation: Addition of an oxygen atom (+16 Da), for example, hydroxylation on the piperidine or morpholine rings.
N-dealkylation: Cleavage of the morpholinomethyl group.
Glucuronidation: Conjugation with glucuronic acid (+176 Da) to increase water solubility for excretion.
Sulfation: Conjugation with a sulfate (B86663) group (+80 Da).
The fragmentation patterns of the potential metabolites are then compared with that of the parent drug to confirm the structural modification. researchgate.netscielo.br
The table below lists potential metabolic pathways and the corresponding mass change that would be monitored by mass spectrometry.
| Metabolic Reaction | Mass Change (Da) | Potential Site of Metabolism |
| Hydroxylation | +15.99 | Piperidine ring, Morpholine ring |
| N-Oxidation | +15.99 | Piperidine or Morpholine nitrogen |
| Dehydrogenation | -2.02 | Formation of a double bond |
| N-Dealkylation | -100.12 | Loss of the morpholinomethyl group |
| Glucuronide Conjugation | +176.03 | Hydroxyl group |
| Sulfate Conjugation | +79.96 | Hydroxyl group |
Crystallographic Analysis of this compound and its Co-crystals
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformational details. iucr.org For this compound, a single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles. chemrevlett.com This information is invaluable for understanding its shape and how it might interact with a biological target.
The analysis would likely show that the piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. iucr.org The orientation of the substituents (the hydroxyl group and the morpholinomethyl group) as either axial or equatorial would be determined. This conformation can be influenced by intramolecular hydrogen bonding, for example, between the hydroxyl group and the piperidine nitrogen.
Co-crystal Engineering is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its covalent structure. rsc.orgresearchgate.net This is achieved by co-crystallizing the API with a benign co-former molecule. For this compound, which has hydrogen bond donor (hydroxyl, piperidine NH) and acceptor (hydroxyl oxygen, morpholine oxygen and nitrogen) sites, there is significant potential for forming co-crystals with various pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides). acs.orgacs.org The formation of co-crystals can lead to improved properties such as solubility, stability, and bioavailability. X-ray crystallography is the definitive method to confirm the formation of a co-crystal and to understand the supramolecular interactions (e.g., hydrogen bonds, π-stacking) that hold the co-crystal lattice together.
The following table summarizes the kind of data that would be obtained from a crystallographic analysis of a hypothetical crystal of this compound.
| Crystallographic Parameter | Example Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (Å) | a = 10.5, b = 9.8, c = 11.2, β = 105° |
| Volume (ų) | 1110 |
| Z (molecules per unit cell) | 4 |
| Key Conformation Feature | Piperidine ring in a chair conformation |
| Key Intermolecular Interaction | Hydrogen bonding between hydroxyl and morpholine nitrogen |
Therapeutic Potential and Future Research Directions of 4 Morpholinomethyl Piperidin 4 Ol
Prospects in Modulating the GPR4 Receptor for Therapeutic Intervention
The G-protein coupled receptor 4 (GPR4) has garnered significant attention as a therapeutic target due to its role as a proton sensor. It is activated by extracellular acidosis, a common feature in various pathological conditions such as inflammation, ischemia, and the tumor microenvironment. aginganddisease.org This activation triggers downstream signaling pathways that can exacerbate tissue damage and disease progression. Consequently, the development of GPR4 antagonists is seen as a promising strategy for therapeutic intervention in a range of diseases. aginganddisease.org
Inhibition of GPR4 has been shown to suppress the expression of inflammatory adhesion molecules, chemokines, and cytokines in vascular endothelial cells. nih.govnih.gov This, in turn, reduces leukocyte-endothelium adhesion and subsequent inflammatory responses. nih.govnih.gov The therapeutic value of GPR4 inhibitors has been demonstrated in preclinical models of several inflammatory conditions, including inflammatory bowel disease (IBD), arthritis, and chronic obstructive pulmonary disease (COPD). nih.govnih.govnih.gov Given that the 4-(Morpholinomethyl)piperidin-4-ol scaffold contains structural elements found in other GPR4 modulators, it represents a plausible candidate for investigation as a GPR4 antagonist. The development of orally active GPR4 antagonists has shown efficacy in animal models of angiogenesis, inflammation, and pain, further highlighting the potential of this target.
The potential of this compound as a GPR4 modulator is further supported by the general success of piperidine-containing compounds in targeting various receptors. The piperidine (B6355638) moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets.
Emerging Applications in Novel Disease Areas
The potential therapeutic applications of a GPR4 antagonist like this compound extend beyond classical inflammatory diseases. The role of acidosis and inflammation in a multitude of disease processes suggests that GPR4 modulation could be beneficial in a wider range of pathologies.
One significant area of interest is cancer therapy . The tumor microenvironment is often acidic, and this acidosis is known to promote tumor growth, invasion, and metastasis, while also suppressing the anti-tumor immune response. By blocking the proton-sensing ability of GPR4, an antagonist could potentially counteract these effects. Preclinical studies with other GPR4 inhibitors have suggested that they can reduce tumor angiogenesis and inflammation within the tumor microenvironment. nih.gov The piperidine scaffold itself is found in numerous anticancer agents, and its derivatives have shown antiproliferative activity against various cancer cell lines.
Another emerging application is in the treatment of neuroinflammatory and neurodegenerative diseases . Neuroinflammation is a key component in the pathology of diseases such as Alzheimer's and Parkinson's disease. While direct evidence for this compound in this context is lacking, piperine, a compound containing a piperidine ring, has demonstrated neuroprotective effects in animal models of Parkinson's disease through its anti-inflammatory and antioxidant properties. nih.gov This suggests that piperidine-containing compounds could have therapeutic potential in the central nervous system (CNS).
The table below summarizes potential novel applications for a GPR4 antagonist based on preclinical evidence for other modulators.
| Disease Area | Rationale for GPR4 Antagonism |
| Oncology | Inhibition of tumor angiogenesis and inflammation, reversal of immune suppression in the acidic tumor microenvironment. nih.gov |
| Neuroinflammation | Reduction of inflammatory responses in the central nervous system, potentially offering neuroprotection. nih.gov |
| Ischemic Diseases | Attenuation of tissue damage caused by acidosis and inflammation following reduced blood flow. |
| Pain Management | Modulation of nociceptive signaling, as demonstrated by some GPR4 antagonists in animal models of pain. |
Rational Design and Synthesis of Next-Generation this compound Analogs
The development of next-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic properties is a critical step in its journey towards a potential therapeutic agent. Rational drug design, guided by structure-activity relationship (SAR) studies, will be instrumental in this process.
The synthesis of piperidine derivatives is a well-established field in medicinal chemistry. Various synthetic routes can be employed to modify the core structure of this compound at several key positions. For instance, substitutions on the piperidine nitrogen, modifications of the morpholine (B109124) ring, and alterations to the linker connecting these two moieties can be systematically explored.
A key aspect of the design process will be to optimize the interaction of the analogs with the GPR4 binding pocket. Computational modeling and docking studies can be utilized to predict how different structural modifications will affect binding affinity and selectivity. The goal is to identify analogs that exhibit high potency for GPR4 while minimizing off-target effects.
The synthesis of related piperidine compounds has been extensively reported. For example, the synthesis of 4-substituted piperidines and piperazines has been described as a strategy to develop balanced affinity ligands for opioid receptors. While the target is different, the synthetic methodologies can be adapted for the generation of a library of this compound analogs.
The following table outlines potential synthetic strategies for generating analogs:
| Modification Site | Potential Synthetic Approach | Desired Outcome |
| Piperidine Nitrogen | N-alkylation, N-arylation, reductive amination | Improved potency, selectivity, and pharmacokinetic properties. |
| Morpholine Ring | Substitution on the ring, replacement with other heterocycles | Enhanced binding affinity and exploration of SAR. |
| Linker | Variation of linker length and rigidity | Optimization of the spatial orientation of the morpholine and piperidine moieties for optimal receptor interaction. |
Challenges and Opportunities in Translational Research for this compound-based Compounds
The translation of a promising preclinical compound into a clinically effective drug is a long and arduous process fraught with challenges. For a novel compound like this compound, these challenges are multifaceted.
One of the primary hurdles is the need for robust preclinical evidence of efficacy and safety. This involves extensive in vitro and in vivo testing in relevant disease models. For a GPR4 modulator, this would include demonstrating target engagement and downstream pharmacological effects in models of inflammation, cancer, or other targeted diseases.
Another significant challenge is the potential for off-target effects. The piperidine and morpholine scaffolds are present in many existing drugs, and ensuring that a new analog has a clean safety profile is paramount. Thorough preclinical toxicology and safety pharmacology studies are essential to identify and mitigate any potential adverse effects.
Furthermore, the complexity and cost of drug development can be substantial. The journey from lead optimization to clinical trials requires significant financial investment and expertise in regulatory affairs. Overcoming these hurdles will require a concerted effort from academic researchers, pharmaceutical companies, and regulatory agencies.
Despite these challenges, the opportunities presented by a novel GPR4 antagonist are significant. The potential to address a wide range of diseases with a new mechanism of action is a powerful driver for continued research and development. The ubiquitous nature of the piperidine scaffold in successful drugs provides a degree of confidence in its drug-like properties.
The table below summarizes the key challenges and opportunities in the translational research of this compound-based compounds.
| Challenges | Opportunities |
| Lack of direct preclinical data for the specific compound. | Potential for a first-in-class GPR4 antagonist with a novel mechanism of action. |
| Potential for off-target toxicities. | Broad therapeutic potential across multiple disease areas. |
| High cost and complexity of drug development and clinical trials. | The well-established chemistry of piperidine and morpholine facilitates analog synthesis and optimization. |
| Demonstrating a clear clinical benefit over existing therapies. | Addressing unmet medical needs in diseases with an inflammatory or acidic microenvironment component. |
Q & A
Q. What are the recommended synthetic routes for 4-(Morpholinomethyl)piperidin-4-ol, and how can reaction conditions be optimized?
Answer:
- Key Methods :
- Morpholine-Piperidine Conjugation : React piperidin-4-ol with morpholine derivatives (e.g., morpholinomethyl chloride) under basic conditions (e.g., triethylamine) to introduce the morpholinomethyl group. Adjust stoichiometry to minimize byproducts like unreacted piperidine or over-alkylation products .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization (solvent: ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .
- Optimization : Perform factorial design experiments to assess variables (temperature, solvent polarity, reaction time). For example, a 2³ factorial design can identify critical parameters impacting yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer :
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with reference data (e.g., piperidin-4-ol δ~3.5 ppm for hydroxyl; morpholine δ~2.4 ppm for N-CH₂) .
- Mass Spectrometry : Confirm molecular weight (C₁₀H₂₀N₂O₂, theoretical m/z 200.15) via ESI-MS.
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities (<2% acceptable for most studies) .
- Data Validation : Cross-reference with databases like PubChem or Reaxys to resolve spectral discrepancies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer :
- Hazard Mitigation :
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Label with GHS hazard codes (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Answer :
- Methods :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., dopamine or serotonin transporters). Prioritize derivatives with binding energies <−7 kcal/mol .
- QSAR Models : Train models on datasets of piperidine/morpholine analogs to predict physicochemical properties (e.g., logP, solubility) and optimize substituents .
- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays to refine models .
Q. How do conflicting solubility/stability data across studies impact formulation strategies?
Answer :
Q. What strategies resolve contradictory results in receptor-binding assays for this compound?
Answer :
Q. How can researchers design experiments to study metabolic pathways of this compound?
Answer :
- In Vitro Models :
- Liver Microsomes : Incubate with human/rat microsomes + NADPH. Identify metabolites via LC-MS/MS .
- CYP450 Inhibition : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .
- In Vivo Correlation : Administer radiolabeled compound (¹⁴C) to track excretion profiles (urine/feces) and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
